molecular formula C12H14S B14431044 Benzene, [(3-methyl-1,2-pentadienyl)thio]- CAS No. 77084-85-6

Benzene, [(3-methyl-1,2-pentadienyl)thio]-

Cat. No.: B14431044
CAS No.: 77084-85-6
M. Wt: 190.31 g/mol
InChI Key: TYYNDYRETAWGAZ-UHFFFAOYSA-N
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Description

Benzene, [(3-methyl-1,2-pentadienyl)thio]-: is an organic compound that features a benzene ring substituted with a thioether group attached to a 3-methyl-1,2-pentadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-methyl-1,2-pentadienyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a thiol group is introduced to the benzene ring, followed by the addition of the 3-methyl-1,2-pentadienyl chain under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating its nucleophilic attack on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [(3-methyl-1,2-pentadienyl)thio]- can undergo oxidation reactions where the thioether group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can also undergo reduction reactions, particularly at the pentadienyl chain, using reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: HNO₃, Cl₂, Br₂

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pentadienyl derivatives

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives

Scientific Research Applications

Chemistry: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar natural products.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The thioether group is known for its bioactive properties, and the compound could be investigated for its potential therapeutic effects.

Industry: In the industrial sector, Benzene, [(3-methyl-1,2-pentadienyl)thio]- can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a component in advanced materials.

Mechanism of Action

The mechanism of action of Benzene, [(3-methyl-1,2-pentadienyl)thio]- involves its interaction with molecular targets through its thioether group and the conjugated pentadienyl chain. The thioether group can participate in nucleophilic and electrophilic reactions, while the conjugated system can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzene, [(1,2-pentadienyl)thio]-
  • Benzene, [(3-methyl-1,3-butadienyl)thio]-
  • Benzene, [(3-methyl-1,2-pentadienyl)oxy]-

Uniqueness: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is unique due to the presence of both a thioether group and a conjugated pentadienyl chain. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the methyl group on the pentadienyl chain also influences its chemical behavior and interactions with other molecules.

Properties

CAS No.

77084-85-6

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C12H14S/c1-3-11(2)9-10-13-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3

InChI Key

TYYNDYRETAWGAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CSC1=CC=CC=C1)C

Origin of Product

United States

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